molecular formula C5H7N3O B8387164 3-Azidocyclopentanone

3-Azidocyclopentanone

Cat. No.: B8387164
M. Wt: 125.13 g/mol
InChI Key: REUFKTIIFWODQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azidocyclopentanone is a specialized organic compound that serves as a valuable synthetic intermediate and building block in advanced research applications. This molecule incorporates both a reactive azide group and a ketone functional group within a cyclopentane ring, making it a versatile precursor for various chemical transformations. Its primary research value lies in its role in cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of "click chemistry" . These reactions are highly efficient and selective, enabling researchers to rapidly construct complex molecules for pharmaceutical development, materials science, and bioconjugation . The cyclopentanone core of the molecule is a known precursor in fragrance synthesis and the production of other functional chemicals . The azide group allows for the facile introduction of the cyclopentanone structure into larger molecular architectures, facilitating the creation of novel compounds with potential biological activity. Researchers can leverage this compound to develop new heterocyclic systems, link pharmacophores, or create functionalized polymers. This compound is supplied as a high-purity material for research applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle this compound with appropriate precautions, as organic azides can be shock-sensitive and require careful handling.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

3-azidocyclopentan-1-one

InChI

InChI=1S/C5H7N3O/c6-8-7-4-1-2-5(9)3-4/h4H,1-3H2

InChI Key

REUFKTIIFWODQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1N=[N+]=[N-]

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

3-Azidocyclopentanone serves as an important intermediate in the synthesis of various organic compounds. Its azide functional group allows for reactions such as:

  • Click Chemistry : The azide can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used reaction for synthesizing triazoles.
  • Functionalization : The carbonyl group in this compound can undergo nucleophilic attacks, enabling the formation of diverse derivatives useful in drug design.

Table 1: Reactions Involving this compound

Reaction TypeDescriptionReference
CuAACForms triazoles with alkynes
Nucleophilic AdditionGenerates alcohols or amines
ReductionConverts azide to amine

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a pharmacophore. Its unique structure allows it to interact with biological targets effectively.

  • Anticancer Agents : Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents.
  • Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial properties, making them candidates for developing new antibiotics.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of a series of this compound derivatives. The results indicated that specific modifications to the cyclopentanone ring enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Materials Science

This compound is also utilized in materials science, particularly in the development of functionalized polymers and coatings.

  • Polymer Chemistry : The azide group can be used for post-polymerization modification, allowing for the introduction of various functional groups into polymer matrices.
  • Smart Coatings : Incorporating this compound into coatings can impart properties such as self-healing or stimuli-responsiveness due to its ability to undergo click reactions.

Table 2: Applications in Materials Science

Application TypeDescriptionReference
Functionalized PolymersEnhances mechanical and thermal properties
Smart CoatingsProvides self-healing capabilities

Future Perspectives

The ongoing research into this compound emphasizes its potential across various domains. Future studies could focus on:

  • Development of New Derivatives : Exploring structure-activity relationships to identify more potent compounds.
  • Biocompatibility Studies : Assessing the safety and efficacy of these compounds in biological systems.
  • Industrial Applications : Investigating scalability for commercial production of derivatives for pharmaceuticals and materials.

Chemical Reactions Analysis

1,3-Dipolar Cycloaddition Reactions

3-Azidocyclopentanone undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives. This reaction is highly regioselective under mild conditions:

SubstrateCatalyst/ConditionsProductYieldReference
Terminal alkyne (R-C≡CH)CuSO₄, sodium ascorbate, H₂O/THF1,4-disubstituted triazole78–92%
β-KetophosphonateCs₂CO₃, DMF, 25°C4-Phosphonated triazole85%
Propargylated chalconeCuFe₂O₄@MIL-101(Cr), 60°CBenzodiazepine-triazole hybrid70–81%

Key observations:

  • The reaction tolerates electron-donating and withdrawing groups on aryl azides .

  • Bulky substituents (e.g., t-butyl) reduce reaction rates due to steric hindrance .

  • Triazole products exhibit aromatic stability and hydrogen-bonding capacity, enhancing their bioactivity .

Staudinger-Type Reductions

The azide group undergoes Staudinger reactions with phosphines to form iminophosphoranes, which hydrolyze to amines:

Reaction Pathway :
this compound + PPh₃ → Iminophosphorane intermediate → 3-Aminocyclopentanone

ConditionsProductYieldApplication
THF, 0°C → rt, 12 h3-Aminocyclopentanone89%Precursor to psychoactive agents
Bu₃SnH, AIBN, toluene, reflux2-Phenylcyclohexanone74%Synthesis of fragrances

Notably, the reaction with tributyltin hydride (Bu₃SnH) induces radical-mediated cyclization, forming fused bicyclic amines .

Annulation Reactions

This compound participates in [3+2] and [4+2] annulations to construct nitrogen-containing heterocycles:

Chromane Formation

Tandem allylic azide rearrangement/Friedel-Crafts alkylation:

text
This compound → Allylic azide intermediate → Chromane derivative
  • Catalyst : BF₃·Et₂O

  • Yield : 58–88%

  • Key Feature : Stereoselective synthesis of tetralins and chromanes .

Comparison with Similar Compounds

Functional Group and Structural Analysis

The table below compares 3-azidocyclopentanone with key analogs:

Compound Molecular Formula Functional Groups Synthesis Yield Key Reactivity/Applications
This compound C₅H₇N₃O Azide, Ketone 84% Click chemistry, cycloadditions
(Azidomethyl)-cyclopentane C₆H₁₁N₃ Azide, Alkyl 26% Intermediate for alkyl azide chemistry
3-azido-3-methoxypentane C₆H₁₁N₃O Azide, Ether N/A Limited nucleophilic reactivity
cis-1,3-dimethylcyclopentane C₇H₁₄ Alkyl (non-azide) N/A Inert hydrocarbon, solvent applications

Efficiency and Environmental Impact

This compound’s synthesis via POLITAG-M-F catalysis stands out with an E-factor of 2, reflecting minimal waste generation . In contrast, the synthesis of (Azidomethyl)-cyclopentane has a lower yield (26%) and likely higher waste, though exact E-factors are unreported .

Q & A

Q. What are the recommended methods for synthesizing 3-Azidocyclopentanone in a laboratory setting?

  • Methodological Answer : Synthesis typically involves introducing an azide group into cyclopentanone. Common approaches include nucleophilic substitution using sodium azide (NaN₃) with a halogenated cyclopentanone precursor (e.g., 3-bromocyclopentanone) in polar aprotic solvents like DMF or DMSO. Reaction conditions (e.g., temperature, reaction time) must be optimized to avoid side reactions such as over-azidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical to isolate the product. Characterization via NMR (¹H, ¹³C) and IR spectroscopy is essential to confirm azide incorporation (N₃ stretch ~2100 cm⁻¹) and structural integrity .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid direct contact, as azides can be shock-sensitive or toxic.
  • Storage : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to minimize degradation. Regularly monitor for precipitation or color changes, which may indicate decomposition.
  • Disposal : Follow institutional guidelines for azide waste. Neutralize small quantities with dilute sodium hypochlorite (bleach) before disposal .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., cyclopentanone ring protons at δ 1.5–2.5 ppm), while ¹³C NMR confirms carbonyl (C=O, δ ~210 ppm) and azide-adjacent carbons.
  • IR Spectroscopy : The azide group exhibits a strong absorption band at ~2100 cm⁻¹.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction is recommended .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity of this compound in click chemistry reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition states and activation energies for azide-alkyne cycloaddition (CuAAC or strain-promoted). Software like Gaussian or ORCA can model orbital interactions and regioselectivity.
  • Molecular Dynamics (MD) : Simulate solvation effects and solvent interactions (e.g., in DMSO or water) to predict reaction kinetics.
  • Validation : Correlate computational predictions with experimental kinetic data (e.g., via UV-Vis monitoring) to refine models .

Q. What experimental strategies can resolve contradictions in reported reaction yields involving this compound?

  • Methodological Answer :
  • Controlled Replication : Standardize reaction conditions (solvent purity, catalyst loading, temperature) across labs.
  • In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track azide consumption in real time.
  • Statistical Analysis : Apply ANOVA or t-tests to compare yield variations across trials. Outliers may indicate unaccounted variables (e.g., trace moisture, oxygen sensitivity).
  • Cross-Lab Collaboration : Share protocols via platforms like Open Science Framework to identify systemic errors .

Q. What methodologies are recommended for studying the thermal stability of this compound under various conditions?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures and exothermic peaks.
  • Thermogravimetric Analysis (TGA) : Quantify mass loss during heating (e.g., 5–10°C/min in nitrogen atmosphere).
  • Kinetic Studies : Use the Arrhenius equation to model degradation rates. Accelerated aging experiments (e.g., 40–60°C) can predict shelf life.
  • Safety Testing : Perform impact sensitivity tests (e.g., drop-weight apparatus) to assess explosion risks .

Data Presentation and Analysis Guidelines

  • Tables : Include kinetic data (e.g., rate constants, activation energies) and spectroscopic assignments.
  • Figures : Use reaction schematics, DSC/TGA curves, and computational orbital diagrams.
  • Statistical Reporting : Provide confidence intervals (95%) and p-values for comparative studies .

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